Pyridine, 2-[2-(2,3-dichlorophenyl)-4-oxazolyl]-
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Overview
Description
Pyridine, 2-[2-(2,3-dichlorophenyl)-4-oxazolyl]- is a heterocyclic aromatic organic compound. It consists of a pyridine ring substituted with a 2-(2,3-dichlorophenyl)-4-oxazolyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[2-(2,3-dichlorophenyl)-4-oxazolyl]- typically involves the reaction of 2,3-dichlorobenzoyl chloride with 2-aminopyridine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-[2-(2,3-dichlorophenyl)-4-oxazolyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Pyridine, 2-[2-(2,3-dichlorophenyl)-4-oxazolyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Pyridine, 2-[2-(2,3-dichlorophenyl)-4-oxazolyl]- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-one derivatives: These compounds share a similar pyridine core but differ in their substituents.
Pyrazole derivatives: These compounds have a pyrazole ring instead of an oxazole ring.
Uniqueness
Pyridine, 2-[2-(2,3-dichlorophenyl)-4-oxazolyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
502422-38-0 |
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Molecular Formula |
C14H8Cl2N2O |
Molecular Weight |
291.1 g/mol |
IUPAC Name |
2-(2,3-dichlorophenyl)-4-pyridin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C14H8Cl2N2O/c15-10-5-3-4-9(13(10)16)14-18-12(8-19-14)11-6-1-2-7-17-11/h1-8H |
InChI Key |
AAWCNLJAPJLNKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=COC(=N2)C3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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